Acetogenin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

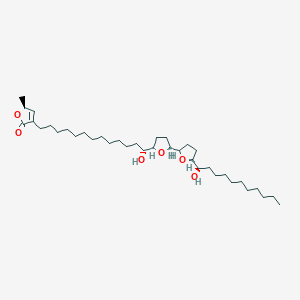

Acetogenins are a class of polyketide natural products found in plants of the family Annonaceae. They are characterized by linear 32- or 34-carbon chains containing oxygenated functional groups such as hydroxyls, ketones, epoxides, tetrahydrofurans, and tetrahydropyrans. These compounds often terminate with a lactone or butenolide . Over 400 members of this family of compounds have been isolated from 51 different species of plants . Acetogenins are known for their neurotoxicity and selective cytotoxicity against cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of acetogenins involves multiple steps, including the formation of the long aliphatic chain and the introduction of various oxygenated functional groups. One common approach is the polyketide pathway, which involves the sequential addition of acetate units to form the carbon chain.

Industrial Production Methods: Industrial production of acetogenins typically involves the extraction of these compounds from natural sources, such as the leaves, stems, and seeds of plants in the Annonaceae family. Techniques such as solvent extraction, column chromatography, and thin-layer chromatography are commonly used to isolate and purify acetogenins . For example, annonacin, a prevalent acetogenin, is often extracted from soursop leaves using solvents like hexane or methanol .

化学反応の分析

Types of Reactions: Acetogenins undergo various chemical reactions, including:

Oxidation: Introduction of hydroxyl and ketone groups.

Reduction: Conversion of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as acetoxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acetic anhydride for acetoxylation.

Major Products: The major products formed from these reactions include hydroxylated, ketonated, and acetoxylated derivatives of the original acetogenin structure .

科学的研究の応用

Acetogenins have a wide range of scientific research applications:

Chemistry: Used as model compounds for studying polyketide biosynthesis and for developing synthetic methodologies.

Biology: Studied for their role in plant defense mechanisms and their interactions with other organisms.

Medicine: Investigated for their potential as anticancer agents due to their selective cytotoxicity against cancer cells and minimal toxicity to normal cells.

Industry: Used in the development of bio-pesticides and other agricultural products.

作用機序

Acetogenins exert their effects primarily by inhibiting NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death. This mechanism is particularly effective against cancer cells, which have higher energy demands and are more susceptible to disruptions in ATP production .

類似化合物との比較

- Annonacin

- Bullatacin

- Uvaricin

Comparison: Acetogenins are unique due to their long aliphatic chains and the presence of multiple oxygenated functional groups. Compared to other similar compounds, acetogenins have a higher degree of structural diversity, which contributes to their broad range of biological activities. For example, annonacin and bullatacin are known for their potent anticancer properties, while uvaricin exhibits strong pesticidal activity .

生物活性

Acetogenins are a class of bioactive compounds predominantly derived from plants in the Annonaceae family, particularly from species such as Annona muricata (soursop). These compounds have garnered significant interest due to their diverse biological activities, particularly their potential as anticancer agents. This article explores the biological activity of acetogenins, focusing on their mechanisms of action, therapeutic potential, and relevant research findings.

Acetogenins exhibit a variety of mechanisms that contribute to their biological activity, particularly in cancer therapy:

- Inhibition of Mitochondrial Complex I : Acetogenins are known to inhibit NADH: ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. This inhibition leads to reduced ATP production and triggers apoptotic pathways within cancer cells .

- Induction of Apoptosis : These compounds can induce programmed cell death through various pathways, including the regulation of pro-apoptotic and anti-apoptotic proteins. For instance, acetogenins have shown strong binding interactions with Bcl-2 family proteins, enhancing apoptosis in cancer cells .

- Cell Cycle Arrest : Acetogenins can cause cell cycle arrest at various phases (G1, G2/M), effectively halting the proliferation of malignant cells. For example, studies have demonstrated that certain acetogenins induce G2/M phase arrest in nasopharyngeal carcinoma cells .

- Autophagy Modulation : Some acetogenins also promote autophagy, a process that can lead to cell death under certain conditions. This dual role allows them to act as both pro-apoptotic and autophagy-inducing agents .

Research Findings and Case Studies

Numerous studies have investigated the anticancer potential of acetogenins across different cancer types. Below are key findings from recent research:

Pharmacokinetics and Therapeutic Potential

Acetogenins have shown promising pharmacokinetic properties, making them suitable candidates for drug development. Their ability to selectively target cancer cells while sparing normal cells is particularly noteworthy. For instance, squamostatin A demonstrated good pharmacokinetic profiles and effectively retarded tumor growth in animal models .

Moreover, molecular docking studies suggest that acetogenins can outperform existing chemotherapeutic agents by exhibiting stronger binding interactions with target proteins involved in cancer progression, such as those in the Bcl-2 family .

特性

IUPAC Name |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVCROWVOSNPT-XOTOMLERSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。